molecular formula C13H15NO5 B436017 5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid CAS No. 296264-88-5

5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid

Cat. No.: B436017
CAS No.: 296264-88-5
M. Wt: 265.26g/mol
InChI Key: JDRQHNKEEYWRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid is an organic compound that features a methoxycarbonyl group attached to an aniline ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid typically involves the reaction of 4-methoxycarbonylaniline with a suitable pentanoic acid derivative. One common method is the condensation reaction between 4-methoxycarbonylaniline and glutaric anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohols.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylaniline: Lacks the pentanoic acid chain but shares the methoxycarbonyl-aniline structure.

    5-Oxopentanoic acid: Lacks the methoxycarbonylaniline group but shares the pentanoic acid structure.

Uniqueness

5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid is unique due to the combination of the methoxycarbonylaniline group and the pentanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

CAS No.

296264-88-5

Molecular Formula

C13H15NO5

Molecular Weight

265.26g/mol

IUPAC Name

5-(4-methoxycarbonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H15NO5/c1-19-13(18)9-5-7-10(8-6-9)14-11(15)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

JDRQHNKEEYWRFF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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